molecular formula C19H15ClN6O3S2 B12442724 2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B12442724
M. Wt: 474.9 g/mol
InChI Key: HDIPWEWAVZNEOT-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a benzimidazole moiety linked to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide typically involves multiple stepsThe final step involves the coupling of the benzimidazole derivative with the chloropyridazine sulfonamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chloropyridazine moiety, in particular, enhances its potential as a versatile building block for drug development and materials science .

Properties

Molecular Formula

C19H15ClN6O3S2

Molecular Weight

474.9 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C19H15ClN6O3S2/c20-16-9-10-17(25-24-16)26-31(28,29)13-7-5-12(6-8-13)21-18(27)11-30-19-22-14-3-1-2-4-15(14)23-19/h1-10H,11H2,(H,21,27)(H,22,23)(H,25,26)

InChI Key

HDIPWEWAVZNEOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)Cl

Origin of Product

United States

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